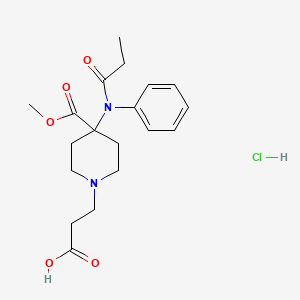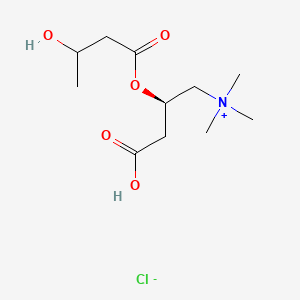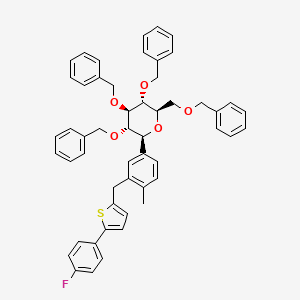
3,4,5-Tris(benzyloxy)-2-((benzyloxy)methyl) Canagliflozin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4,5-Tris(benzyloxy)-2-((benzyloxy)methyl) Canagliflozin is a synthetic compound that belongs to the class of sodium-glucose co-transporter 2 (SGLT2) inhibitors. It is a derivative of Canagliflozin, which is used in the treatment of type 2 diabetes mellitus. The compound is characterized by the presence of multiple benzyloxy groups, which enhance its pharmacological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-Tris(benzyloxy)-2-((benzyloxy)methyl) Canagliflozin involves multiple steps, starting from commercially available precursors. The key steps include:
Protection of hydroxyl groups: The hydroxyl groups of the starting material are protected using benzyl chloride in the presence of a base such as sodium hydride.
Formation of the core structure: The protected intermediate undergoes a series of reactions, including alkylation and cyclization, to form the core structure of the compound.
Deprotection: The benzyl protecting groups are removed using hydrogenation in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
3,4,5-Tris(benzyloxy)-2-((benzyloxy)methyl) Canagliflozin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The benzyloxy groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride and benzyl chloride for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
3,4,5-Tris(benzyloxy)-2-((benzyloxy)methyl) Canagliflozin has several scientific research applications:
Chemistry: Used as a model compound to study the effects of multiple benzyloxy groups on chemical reactivity and stability.
Biology: Investigated for its potential effects on glucose metabolism and insulin sensitivity.
Medicine: Explored as a potential therapeutic agent for the treatment of type 2 diabetes mellitus.
Industry: Used in the development of new SGLT2 inhibitors with improved pharmacological properties.
Wirkmechanismus
The mechanism of action of 3,4,5-Tris(benzyloxy)-2-((benzyloxy)methyl) Canagliflozin involves the inhibition of the sodium-glucose co-transporter 2 (SGLT2) in the kidneys. This leads to reduced reabsorption of glucose from the renal tubules, resulting in increased excretion of glucose in the urine. The compound targets the SGLT2 protein and disrupts its function, thereby lowering blood glucose levels.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Canagliflozin: The parent compound, used in the treatment of type 2 diabetes mellitus.
Dapagliflozin: Another SGLT2 inhibitor with a similar mechanism of action.
Empagliflozin: A third SGLT2 inhibitor with distinct pharmacokinetic properties.
Uniqueness
3,4,5-Tris(benzyloxy)-2-((benzyloxy)methyl) Canagliflozin is unique due to the presence of multiple benzyloxy groups, which enhance its pharmacological properties and potentially improve its efficacy and safety profile compared to other SGLT2 inhibitors.
Eigenschaften
Molekularformel |
C52H49FO5S |
|---|---|
Molekulargewicht |
805.0 g/mol |
IUPAC-Name |
(2S,3S,4R,5R,6R)-2-[3-[[5-(4-fluorophenyl)thiophen-2-yl]methyl]-4-methylphenyl]-3,4,5-tris(phenylmethoxy)-6-(phenylmethoxymethyl)oxane |
InChI |
InChI=1S/C52H49FO5S/c1-37-22-23-43(30-44(37)31-46-28-29-48(59-46)42-24-26-45(53)27-25-42)49-51(56-34-40-18-10-4-11-19-40)52(57-35-41-20-12-5-13-21-41)50(55-33-39-16-8-3-9-17-39)47(58-49)36-54-32-38-14-6-2-7-15-38/h2-30,47,49-52H,31-36H2,1H3/t47-,49+,50-,51+,52+/m1/s1 |
InChI-Schlüssel |
DDILTMCAFBCNJH-YFSBCMQPSA-N |
Isomerische SMILES |
CC1=C(C=C(C=C1)[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)COCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5)OCC6=CC=CC=C6)CC7=CC=C(S7)C8=CC=C(C=C8)F |
Kanonische SMILES |
CC1=C(C=C(C=C1)C2C(C(C(C(O2)COCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5)OCC6=CC=CC=C6)CC7=CC=C(S7)C8=CC=C(C=C8)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2R,5S)-5-[benzyl(carboxy)amino]-2-[(4-fluorophenyl)methyl]-6-methyl-4-oxoheptanoic acid](/img/structure/B13838083.png)

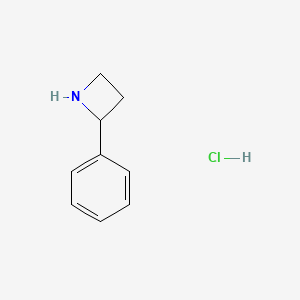
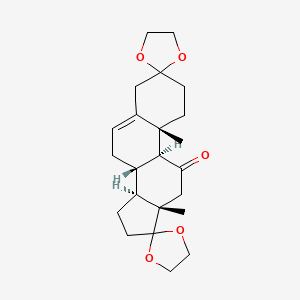
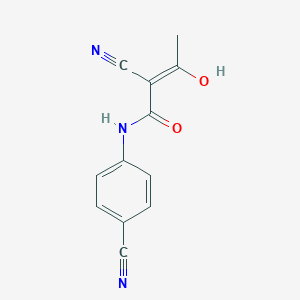
![5-Benzyl-2,3,4,6,7,8,9,10-octahydropyrimido[1,2-a]azepin-5-ium;chloride](/img/structure/B13838118.png)
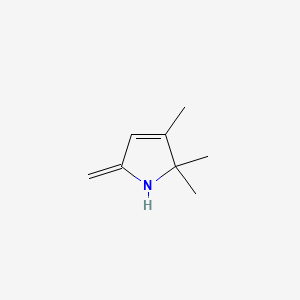
![3-[(3-Nitrophenyl)diazenyl]oxolane-2,4-dione](/img/structure/B13838137.png)

